

# 3-Methyladipic Acid in Metabolomics: Application Notes and Protocols for Researchers

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## Compound of Interest

Compound Name: 3-Methyladipic acid

Cat. No.: B1216137

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## Introduction

**3-Methyladipic acid** (3-MAA) is a dicarboxylic acid that has garnered significant attention in the field of metabolomics, primarily as a key biomarker for the diagnosis and monitoring of Adult Refsum disease. This rare, inherited metabolic disorder is characterized by the accumulation of phytanic acid, a branched-chain fatty acid. In individuals with Adult Refsum disease, the primary metabolic pathway for phytanic acid,  $\alpha$ -oxidation, is deficient. Consequently, the body utilizes an alternative pathway,  $\omega$ -oxidation, leading to the production and subsequent urinary excretion of 3-MAA. This document provides detailed application notes and protocols for the study of **3-Methyladipic acid** in a metabolomics context.

## Application Notes

### Biochemical Significance of 3-Methyladipic Acid

**3-Methyladipic acid** is an intermediate in the  $\omega$ -oxidation of phytanic acid. Under normal physiological conditions, this pathway is a minor contributor to phytanic acid metabolism. However, in Adult Refsum disease, a deficiency in the enzyme phytanoyl-CoA hydroxylase redirects phytanic acid metabolism towards the  $\omega$ -oxidation pathway. This results in a significant increase in the urinary excretion of 3-MAA, making it a reliable biomarker for this condition.<sup>[1][2][3]</sup> Studies have shown a direct correlation between plasma phytanic acid levels

and the urinary excretion of 3-MAA in patients with Adult Refsum disease.[1] While primarily associated with this rare disorder, 3-MAA is also detected in the urine of healthy individuals, indicating a basal level of  $\omega$ -oxidation activity.[4][5][6]

## Clinical Relevance and Biomarker Potential

The primary clinical application of 3-MAA measurement is in the diagnosis and therapeutic monitoring of Adult Refsum disease.[7] Elevated levels of 3-MAA in urine are a strong indicator of this disorder. Dietary management, specifically the restriction of phytanic acid intake, is the cornerstone of treatment for Adult Refsum disease. Monitoring urinary 3-MAA levels can provide an objective measure of dietary compliance and the effectiveness of the therapeutic regimen. A decrease in urinary 3-MAA is expected to correlate with a reduction in plasma phytanic acid levels, the primary pathogenic molecule.

## Data Presentation: Quantitative Levels of 3-Methyladipic Acid

The following tables summarize the available quantitative data for **3-Methyladipic acid** in urine. It is important to note that direct comparative studies with standardized units are limited in the literature.

Table 1: Urinary **3-Methyladipic Acid** in a Healthy Pediatric Population

Population	Analytical Method	Compound Detected	Quantitative Range	Reference
Healthy North Indian Pediatric Population (n=?)	GC-MS	3-Methyladipic acid	Not Quantified, but identified	[4]
Healthy Iranian Pediatric Population (n=251)	GC-MS	3-Methyladipic acid	Detected in 60-80% of samples, but not quantified	[5][6]

Table 2:  $\omega$ -Oxidation Capacity in Adult Refsum Disease

Parameter	Value	Unit	Reference
Capacity of the $\omega$ -oxidation pathway	6.9 (2.8–19.4)	mg/day	[1][2]

Note: This value represents the metabolic flux through the pathway and not the direct concentration of 3-MAA in urine. The excretion of 3-MAA is dependent on the plasma concentration of phytanic acid.

## Experimental Protocols

### Protocol 1: Quantitative Analysis of Urinary 3-Methyladipic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a synthesis of established methods for urinary organic acid analysis.[8][9][10][11]

#### 1. Sample Preparation (Urine)

- 1.1. Normalization: Thaw frozen urine samples at room temperature. To account for variations in urine concentration, normalize the sample volume to creatinine concentration. A typical starting volume is equivalent to 0.5-1.0 mg of creatinine.
- 1.2. Internal Standard Addition: Add a known amount of an appropriate internal standard. For dicarboxylic acids, stable isotope-labeled **3-methyladipic acid** would be ideal. If unavailable, a structurally similar, non-endogenous dicarboxylic acid can be used.
- 1.3. Oximation (for keto-acids, optional but recommended for comprehensive profiling): Adjust the pH of the urine to >9 with NaOH. Add hydroxylamine hydrochloride solution and incubate at 60°C for 30 minutes to convert keto groups to oximes.
- 1.4. Acidification: Cool the sample and acidify to a pH of approximately 1 with HCl.
- 1.5. Extraction: Perform a liquid-liquid extraction by adding a water-immiscible organic solvent such as ethyl acetate. Vortex vigorously and centrifuge to separate the layers.

Repeat the extraction twice.

- 1.6. Evaporation: Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen.

## 2. Derivatization

- To increase the volatility and thermal stability of the organic acids for GC analysis, a derivatization step is necessary.
- 2.1. Silylation: Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract. Incubate at 70°C for 60 minutes.

## 3. GC-MS Analysis

- 3.1. Gas Chromatograph (GC) Conditions:
  - Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), is suitable.
  - Injection: Inject 1-2 µL of the derivatized sample in split or splitless mode.
  - Oven Temperature Program: A typical program starts at a low temperature (e.g., 70°C), holds for a few minutes, then ramps up to a high temperature (e.g., 300°C) to elute all compounds.
  - Carrier Gas: Helium at a constant flow rate.
- 3.2. Mass Spectrometer (MS) Conditions:
  - Ionization: Electron Ionization (EI) at 70 eV.
  - Acquisition Mode: Full scan mode for qualitative analysis and identification of unknown peaks. Selected Ion Monitoring (SIM) mode for quantitative analysis of 3-MAA and the internal standard, monitoring specific, abundant, and unique ions for each compound.

## 4. Data Analysis and Quantification

- Identify the 3-MAA peak in the chromatogram based on its retention time and mass spectrum, confirmed by comparison with a pure standard.
- Quantify 3-MAA by creating a calibration curve using the peak area ratio of the analyte to the internal standard at several known concentrations.
- Express the final concentration in  $\mu\text{mol}/\text{mmol}$  creatinine.

## Protocol 2: Quantitative Analysis of Urinary 3-Methyladipic Acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on modern methods for the analysis of small polar molecules.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

### 1. Sample Preparation (Urine)

- 1.1. "Dilute-and-Shoot" Method: For a rapid and high-throughput approach, a simple dilution is often sufficient. Dilute the urine sample (e.g., 1:10 or 1:20) with the initial mobile phase.
- 1.2. Internal Standard Addition: Add a stable isotope-labeled internal standard for **3-methyladipic acid**.
- 1.3. Centrifugation/Filtration: Centrifuge the diluted sample to pellet any particulates and transfer the supernatant to an autosampler vial, or filter through a 0.22  $\mu\text{m}$  filter.

### 2. LC-MS/MS Analysis

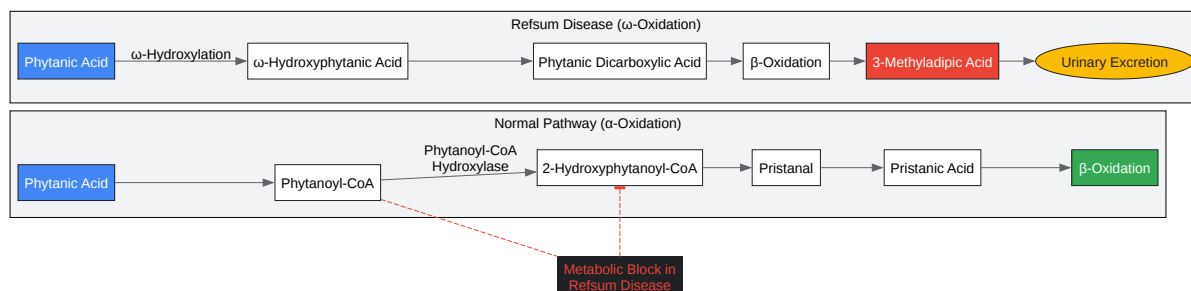
- 2.1. Liquid Chromatograph (LC) Conditions:
  - Column: A reversed-phase C18 column is commonly used. For better retention of polar dicarboxylic acids, a column with a polar endcapping or a HILIC column can be employed.
  - Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization.

- Flow Rate: A typical analytical flow rate is 0.2-0.5 mL/min.
- 2.2. Mass Spectrometer (MS) Conditions:
  - Ionization: Electrospray Ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.
  - Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the deprotonated molecule,  $[M-H]^-$ ) of 3-MAA is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. At least two MRM transitions should be monitored for confident identification and quantification.

### 3. Data Analysis and Quantification

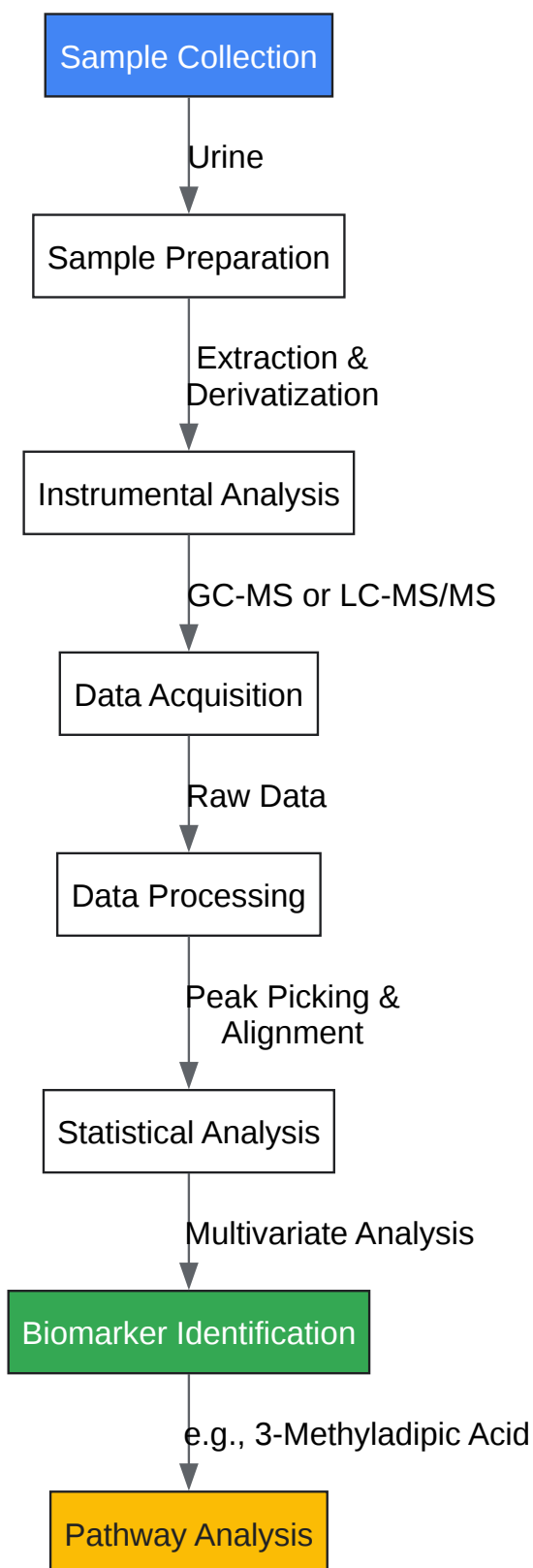
- Similar to the GC-MS method, quantification is achieved by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard.
- The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects.
- The final concentration is reported in  $\mu\text{mol}/\text{mmol}$  creatinine.

## Visualizations



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Caption: Phytanic acid metabolism in health and Refsum disease.



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Caption: A typical metabolomics workflow for 3-MAA analysis.



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